3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
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Overview
Description
3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Cyclopropylation: Introduction of the cyclopropyl group to the benzimidazole ring can be done using cyclopropyl halides under basic conditions.
Azetidine ring formation: This step involves the formation of the azetidine ring, which can be synthesized through cyclization reactions involving suitable precursors.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the azetidine ring.
Reduction: Reduction reactions can occur, potentially affecting the carboxamide group or other functional groups.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings or the azetidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(2-Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide: Lacks the cyclopropyl group.
3-(2-Cyclopropylbenzimidazol-1-yl)-N-phenylazetidine-1-carboxamide: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both the cyclopropyl group and the methyl group on the phenyl ring may confer unique properties to 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide, such as increased binding affinity to certain biological targets or altered chemical reactivity.
Properties
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14-5-4-6-16(11-14)22-21(26)24-12-17(13-24)25-19-8-3-2-7-18(19)23-20(25)15-9-10-15/h2-8,11,15,17H,9-10,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJROOHMVMHSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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